molecular formula C12H14O3 B14739530 2-(Benzyloxy)ethyl prop-2-enoate CAS No. 4995-22-6

2-(Benzyloxy)ethyl prop-2-enoate

Cat. No.: B14739530
CAS No.: 4995-22-6
M. Wt: 206.24 g/mol
InChI Key: ROJWTNWAEYEKMO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethyl prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a benzyloxy group attached to an ethyl prop-2-enoate moiety. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)ethyl prop-2-enoate typically involves the esterification of benzyloxyethanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethyl prop-2-enoate involves its reactivity towards various chemical reagents. The benzyloxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl hexyl prop-2-enoate: Another acrylate compound with similar reactivity but different physical properties.

    Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate: A compound with similar structural features but different functional groups.

Uniqueness

2-(Benzyloxy)ethyl prop-2-enoate is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in organic synthesis and material science.

Properties

CAS No.

4995-22-6

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-phenylmethoxyethyl prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-2-12(13)15-9-8-14-10-11-6-4-3-5-7-11/h2-7H,1,8-10H2

InChI Key

ROJWTNWAEYEKMO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCC1=CC=CC=C1

Origin of Product

United States

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